N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
Description
This compound features a hydrazinecarboxamide core linked to a 4-chlorophenyl group and a 3-(2-thienyl)-4,5-dihydro-5-isoxazolyl carbonyl moiety. The 2-thienyl group introduces sulfur-based aromaticity, which may influence electronic properties and biological interactions compared to nitrogen-containing heterocycles like pyridinyl .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c16-9-3-5-10(6-4-9)17-15(22)19-18-14(21)12-8-11(20-23-12)13-2-1-7-24-13/h1-7,12H,8H2,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILAUWFLKINFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide, a compound with the molecular formula C15H13ClN4O3S, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C15H13ClN4O3S
- Molecular Weight : 358.81 g/mol
- CAS Number : 478259-23-3
The presence of a chlorophenyl group and an isoxazole moiety suggests that this compound may exhibit diverse biological activities, particularly in antimicrobial and anticancer applications.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of isoxazole derivatives followed by coupling reactions with hydrazinecarboxamide. Detailed synthetic pathways can be referenced from various chemical literature sources, emphasizing the importance of reaction conditions in optimizing yields and purity.
Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural motifs showed promising antifungal activity against various pathogenic fungi, including strains of Candida and Aspergillus . The mechanism appears to involve disruption of fungal cell wall synthesis and inhibition of key metabolic pathways.
Anticancer Potential
Recent evaluations have suggested that this compound may act as an anticancer agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways .
Antitubercular Activity
In addition to antifungal properties, certain derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential as a treatment for tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in the hydrazinecarboxamide scaffold can enhance antitubercular effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog: N-(4-Chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS 478064-66-3)
Key Differences :
Implications :
- The 2-thienyl analog likely has increased lipophilicity, favoring membrane permeability in biological systems.
Triazole-Thione Derivatives (Compounds [7–9] from )
Structural Comparison :
- Core Structure : Triazole-thione vs. isoxazole-hydrazinecarboxamide.
- Substituents : Compounds [7–9] feature 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups, differing from the 4-chlorophenyl and thienyl groups in the target compound.
Spectral Data :
Functional Implications :
- The absence of a carbonyl group in triazole-thiones reduces electrophilic reactivity compared to hydrazinecarboxamides.
- Thione tautomers may enhance stability under physiological conditions.
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
